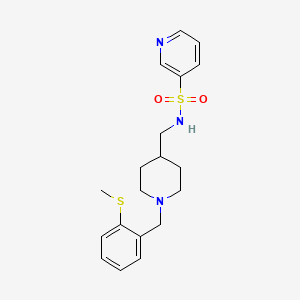
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, like the compound , involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “this compound” would be based on this basic piperidine structure, with additional functional groups attached as indicated by its name.Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives. The specific reactions that “this compound” undergoes would depend on the conditions and reagents used.科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds based on sulfonamide structures have been synthesized and evaluated for their antimicrobial activity. For example, a study on the synthesis of heterocycles based on sulfonamide showed potential antimicrobial properties against various pathogens, highlighting the importance of these compounds in developing new antimicrobial agents (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002).
Anticancer and Antimicrobial Activity
Another area of research involves the synthesis of novel heterocyclic sulfonamides with biological activity, such as anticancer and antimicrobial effects. These studies explore the structural-activity relationship to optimize the efficacy of sulfonamides against specific cancer cell lines and microbial strains (Khaled F. Debbabi, Sami A. Al-Harbi, H. M. Al-Saidi, E. Aljuhani, Shimaa M. Abd El-Gilil, M. S. Bashandy, 2016).
Chemical Synthesis and Characterization
Research also focuses on the chemical synthesis and structural characterization of sulfonamide derivatives. These studies provide insights into the molecular structure, stability, and potential interactions of sulfonamides, which are crucial for their application in various fields, including medicinal chemistry and material science (Mohan Kumar, L. Mallesha, M. A. Sridhar, Kamini Kapoor, V. Gupta, R. Kant, 2012).
Innovative Therapeutic Agents
Sulfonamide derivatives are being explored as innovative therapeutic agents, including their role as enzyme inhibitors, which can lead to the development of new drugs targeting specific diseases. The selective inhibition of certain enzymes by sulfonamide derivatives makes them potential candidates for treating conditions such as cancer, bacterial infections, and other diseases (V. Canale, Rafał Kurczab, A. Partyka, et al., 2016).
Environmental and Biological Sciences Applications
In addition to therapeutic applications, sulfonamide derivatives have been utilized in environmental and biological sciences for the detection and discrimination of toxic substances. The development of fluorescent probes based on sulfonamide structures demonstrates the versatility of these compounds in scientific research, offering sensitive and selective detection methods for various applications (Z. Wang, Deman Han, Wenping Jia, et al., 2012).
将来の方向性
作用機序
Mode of Action
The exact mode of action of the compound is currently unknown due to the lack of specific target identification. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its structural similarity to known bioactive compounds, it may potentially influence pathways related to cell signaling, enzymatic activity, or receptor-ligand interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, metabolic stability, and excretion routes remain to be determined. The compound’s pharmacokinetic profile would be crucial in assessing its potential as a therapeutic agent .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. These factors could affect the compound’s conformation, reactivity, and interactions with its targets .
特性
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-25-19-7-3-2-5-17(19)15-22-11-8-16(9-12-22)13-21-26(23,24)18-6-4-10-20-14-18/h2-7,10,14,16,21H,8-9,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBLKJXEMKABSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


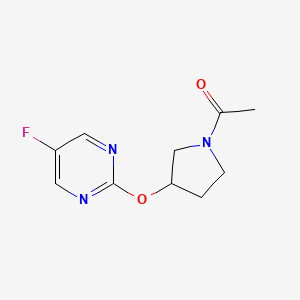
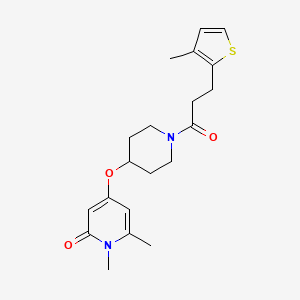
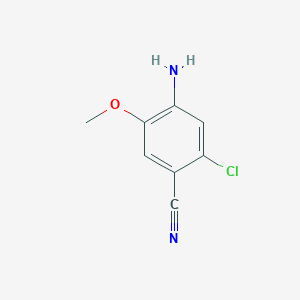
![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)
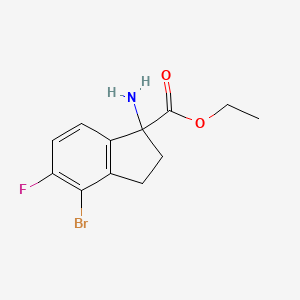
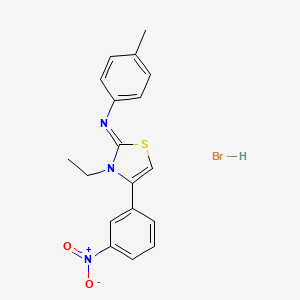
![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)
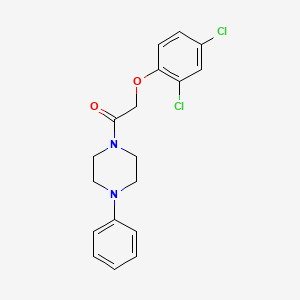
![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)
![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)
![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)

